molecular formula C12H13NO5 B8419605 2-(2-Nitro-phenyl)4-oxo-pentanoic acid methyl ester

2-(2-Nitro-phenyl)4-oxo-pentanoic acid methyl ester

Cat. No.: B8419605
M. Wt: 251.23 g/mol
InChI Key: MGHITYFQOLEPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitro-phenyl)4-oxo-pentanoic acid methyl ester is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2-(2-nitrophenyl)-4-oxopentanoate

InChI

InChI=1S/C12H13NO5/c1-8(14)7-10(12(15)18-2)9-5-3-4-6-11(9)13(16)17/h3-6,10H,7H2,1-2H3

InChI Key

MGHITYFQOLEPRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-neck round bottom flask with magnetic stirrer was charged with crude (2-nitro-phenyl)-acetic acid methyl ester (7.23 g, 37.0 mmol), potassium carbonate (46.1 g, 33.3 mmol), 18-crown-6 (0.650 g), and potassium iodide (0.650 g) under an argon atmosphere. To the flask was added acetonitrile (80 mL) and the mixture heated at 70° C. for one hour. To the reaction was added chloroacetone (3.50 mL, 44.0 mmol) and the reaction stirred at 70° C. under argon for 18-20 hours. The reaction was cooled to room temperature and filtered through a pad of celite. The resulting filtrate was concentrated in vacuo to afford 9.64 g of crude material. Purification via flash chromatography (0-40% ethyl acetate/hexanes eluent) yielded 4.74 g of 2-(2-nitro-phenyl)4-oxo-pentanoic acid methyl ester (51%).
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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